molecular formula C16H17N3O3S B11077749 4-methyl-N-(2-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide

4-methyl-N-(2-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide

Cat. No.: B11077749
M. Wt: 331.4 g/mol
InChI Key: ACKJOYVCFDTSNF-UHFFFAOYSA-N
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Description

4-methyl-N-(2-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide typically involves the condensation of 2-methyl-4-oxo-1,4-dihydroquinazoline with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: Research has indicated its potential as an anti-cancer agent due to its ability to inhibit cell proliferation.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2-methyl-1-oxo-thiomorpholin-4-yl)benzenesulfonamide
  • methyl (4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetate
  • ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-3-yl)acetate]

Uniqueness

Compared to similar compounds, 4-methyl-N-(2-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both quinazolinone and sulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

4-methyl-N-(2-methyl-4-oxo-1,2-dihydroquinazolin-3-yl)benzenesulfonamide

InChI

InChI=1S/C16H17N3O3S/c1-11-7-9-13(10-8-11)23(21,22)18-19-12(2)17-15-6-4-3-5-14(15)16(19)20/h3-10,12,17-18H,1-2H3

InChI Key

ACKJOYVCFDTSNF-UHFFFAOYSA-N

Canonical SMILES

CC1NC2=CC=CC=C2C(=O)N1NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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